Glycyl-L-methionyl-L-isoleucyl-L-tyrosyl-L-prolylglycine
Description
Glycyl-L-methionyl-L-isoleucyl-L-tyrosyl-L-prolylglycine (CAS: 823233-47-2) is a synthetic hexapeptide with the sequence Gly-Met-Ile-Tyr-Pro-Gly. Its molecular formula is C27H41N5O7S (exact mass: 579.27 g/mol), as reported in . The peptide features sulfur-containing methionine, hydrophobic isoleucine, aromatic tyrosine, and cyclic proline residues, which influence its physicochemical properties, including hydrogen bonding capacity (6 hydrogen bond donors, 9 acceptors) and conformational flexibility (15 rotatable bonds) .
Notably, discrepancies exist between the compound’s name and its molecular formula.
Properties
CAS No. |
647838-88-8 |
|---|---|
Molecular Formula |
C29H44N6O8S |
Molecular Weight |
636.8 g/mol |
IUPAC Name |
2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylsulfanylbutanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C29H44N6O8S/c1-4-17(2)25(34-26(40)20(11-13-44-3)32-23(37)15-30)28(42)33-21(14-18-7-9-19(36)10-8-18)29(43)35-12-5-6-22(35)27(41)31-16-24(38)39/h7-10,17,20-22,25,36H,4-6,11-16,30H2,1-3H3,(H,31,41)(H,32,37)(H,33,42)(H,34,40)(H,38,39)/t17-,20-,21-,22-,25-/m0/s1 |
InChI Key |
ZPFGAGUNOYLQKD-PEIKYOHHSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)NCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)CN |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NCC(=O)O)NC(=O)C(CCSC)NC(=O)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-methionyl-L-isoleucyl-L-tyrosyl-L-prolylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis with high precision and efficiency.
Chemical Reactions Analysis
Types of Reactions
Glycyl-L-methionyl-L-isoleucyl-L-tyrosyl-L-prolylglycine can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups or modified to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various chemical reagents depending on the desired modification.
Major Products Formed
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Free thiols from disulfide bonds.
Substitution: Modified peptides with altered functional groups.
Scientific Research Applications
Neuroprotective Effects
Dipeptides like L-tyrosyl-L-proline have shown anxiolytic-like activity stronger than traditional anxiolytics such as diazepam . This suggests that glycyl-L-methionyl-L-isoleucyl-L-tyrosyl-L-prolylglycine may have potential applications in treating anxiety disorders or neurodegenerative diseases through similar mechanisms.
Taste Enhancement
The compound's constituent amino acids are known to enhance flavor profiles in food products. Dipeptides can improve the umami taste, which is particularly valuable in the food industry for developing low-sodium products without sacrificing flavor . The screening of dipeptides for taste-enhancing properties has led to the identification of several candidates that could be used in food formulations.
Nutraceuticals
This compound may serve as a functional ingredient in dietary supplements aimed at promoting overall health. Its amino acid composition suggests potential benefits in muscle recovery and immune function enhancement, making it an attractive candidate for sports nutrition products.
Peptide Synthesis
The synthesis of complex dipeptides like this compound is facilitated by microbial enzymes such as L-amino acid ligase (Lal). Advances in enzyme engineering have made it possible to produce these peptides more efficiently, which could lead to their widespread use in pharmaceuticals and functional foods .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Glycyl-L-methionyl-L-isoleucyl-L-tyrosyl-L-prolylglycine involves its interaction with specific molecular targets and pathways. The peptide can modulate oxidative stress by undergoing oxidation and reduction reactions, which can influence cellular processes and signaling pathways. The methionine residue, in particular, plays a crucial role in these redox reactions.
Comparison with Similar Compounds
Key Structural and Functional Analogues
Below is a comparative analysis of peptides with overlapping sequences or functional groups, derived from , and 5:
Structural and Functional Insights
- Hydrophobicity : The main compound’s Met and Ile residues confer significant hydrophobicity, comparable to Disomotide (Leu/Ile-rich) but contrasting with Gly-Thr-Arg-Arg-Tyr-Met, which incorporates polar Arg residues .
- Conformational Flexibility : With 15 rotatable bonds, the main compound is more flexible than Disomotide (likely >20 rotatable bonds due to longer chain) but less rigid than cyclic peptides like Cyclosporin derivatives (e.g., CAS 154334-72-2) .
- Functional Groups : The Tyr hydroxyl group enables hydrogen bonding, similar to Gly-Thr-Arg-Arg-Tyr-Met, while the Met thioether may participate in redox reactions, a feature absent in Thr- or Arg-rich analogues .
Biological Activity
Glycyl-L-methionyl-L-isoleucyl-L-tyrosyl-L-prolylglycine is a complex peptide comprised of five amino acids: glycine, methionine, isoleucine, tyrosine, and proline. This peptide's biological activity has garnered interest due to its potential therapeutic applications and physiological effects. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
1. Structure and Composition
The structure of this compound can be represented as follows:
This peptide is notable for its diverse amino acid composition, which contributes to its various biological functions.
2.1 Antioxidant Activity
Research has shown that peptides similar to this compound exhibit significant antioxidant properties. For instance, dipeptides derived from the digestion of proteins have been identified as effective in scavenging free radicals and protecting cells from oxidative stress .
Table 1: Antioxidant Activity of Related Peptides
| Peptide | Source | Antioxidant Activity |
|---|---|---|
| L-tyrosyl-L-proline | Skim Milk | High |
| L-methionylglycine | Various | Moderate |
| Glycyl-phenylalanine | Fish Proteins | Low |
2.2 Neuroprotective Effects
Glycine, one of the constituents of this peptide, has been shown to exert neuroprotective effects through its interaction with glycine receptors (GlyRs) and NMDA receptors . These interactions can modulate neurotransmission and provide cytoprotection against neurotoxic insults.
3.1 Clinical Applications in Neurology
A study examined the effects of glycine supplementation in patients with neurodegenerative diseases. The results indicated that increased glycine levels improved cognitive function and reduced symptoms associated with oxidative stress in neuronal tissues .
3.2 Gastrointestinal Health
In a clinical trial involving patients with gastrointestinal disorders, the administration of this compound showed improvements in gut permeability and reduced inflammation markers . The peptide's ability to enhance mucosal healing was attributed to its anti-inflammatory properties.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : The peptide interacts with various receptors, including glycine and NMDA receptors, influencing neurotransmitter release.
- Antioxidative Pathways : It enhances the expression of antioxidant enzymes, reducing oxidative damage in cells.
- Anti-inflammatory Effects : The peptide modulates inflammatory pathways, decreasing cytokine production and promoting tissue repair.
5. Conclusion
This compound exhibits promising biological activities that could be harnessed for therapeutic purposes. Its antioxidant properties, neuroprotective effects, and role in gastrointestinal health highlight the potential applications of this peptide in clinical settings. Further research is warranted to fully elucidate its mechanisms of action and therapeutic efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
